molecular formula C25H33N2O6P B051692 2,3-Dahpic CAS No. 117085-60-6

2,3-Dahpic

Cat. No.: B051692
CAS No.: 117085-60-6
M. Wt: 488.5 g/mol
InChI Key: YNBOYTXJMIRRSS-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzoic acid (CAS 603-79-2), also known as hemellitic acid, is an aromatic carboxylic acid with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . Its structure features a benzoic acid backbone with methyl groups at the 2- and 3-positions (Figure 1). This compound is notable for its applications in organic synthesis, coordination chemistry, and materials science due to its electron-donating methyl substituents and carboxylic acid functionality. Thermochemical data from NIST indicate a standard reaction enthalpy (ΔrH°) of 1419 ± 8.8 kJ/mol and Gibbs free energy (ΔrG°) of 1390 ± 8.4 kJ/mol, highlighting its stability under standard conditions .

Properties

CAS No.

117085-60-6

Molecular Formula

C25H33N2O6P

Molecular Weight

488.5 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1

InChI Key

YNBOYTXJMIRRSS-UHFFFAOYSA-N

SMILES

C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Synonyms

2,3-DAHPIC
2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves multiple steps, including the formation of the indole ring, the introduction of the carboxylic acid group, and the attachment of the phosphoryl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarities (2,3-disubstitution patterns) or functional relevance (carboxylic acids, heterocycles):

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Source
2,3-DMBA C₉H₁₀O₂ 150.17 2-CH₃, 3-CH₃, -COOH Organic synthesis, coordination chemistry
3-Methylbenzoic acid C₈H₈O₂ 136.15 3-CH₃, -COOH Intermediate in pharmaceuticals [NIST Database]
2,3-Disubstituted thiochromones C₁₁H₈OS₂ (example) ~220–250 2-alkyl/aryl, 3-alkyl/aryl Biological activity (antimicrobial, anticancer)
Pyrazino[2,3-e][1,2,3,4]tetrazine derivatives Varies ~200–300 2,3-N-O or nitro groups High-energy density compounds (HEDCs)
Key Comparisons :

Thermochemical Stability: 2,3-DMBA exhibits higher ΔrH° (1419 kJ/mol) compared to simpler benzoic acids like 3-methylbenzoic acid (ΔrH° ~ −385 kJ/mol for deprotonation), reflecting the stabilizing effect of methyl groups . In contrast, pyrazino-tetrazine derivatives (e.g., nitro-substituted) have extremely high heats of formation (HOFs > 500 kJ/mol) due to their nitrogen-rich, strained structures, making them suitable as explosives .

Reactivity and Biological Activity :

  • 2,3-DMBA’s carboxylic acid group enables coordination with metals (e.g., titanium complexes in ), whereas its methyl groups reduce electrophilicity compared to unsubstituted benzoic acid .
  • 2,3-Disubstituted thiochromones () resist ring-opening reactions during chemical transformations, unlike flavones. This stability enhances their utility in drug design, with reported antimicrobial and anticancer activities .

Functional Versatility: Pyrazino-tetrazine derivatives () prioritize energy release (detonation velocity ~8–9 km/s) over thermal stability, whereas 2,3-DMBA is optimized for synthetic and catalytic applications .

Notes on Data Limitations and Conflicts

  • Thermochemical data for 2,3-DMBA () are robust but lack direct comparators (e.g., 2,4-dimethylbenzoic acid).
  • Biological activity data for thiochromones () are promising but require further in vivo validation.
  • Pyrazino-tetrazine derivatives () prioritize energy metrics over safety, contrasting with 2,3-DMBA’s stability.

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